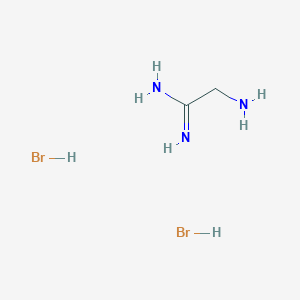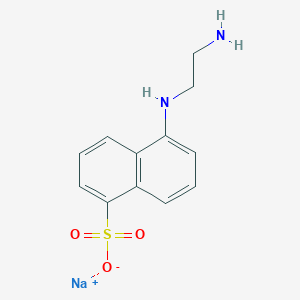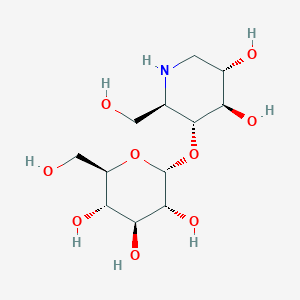
2-Aminoacetamidine dihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminoacetamidine dihydrobromide is a chemical compound with the molecular formula C2H9Br2N3 and a molecular weight of 234.92 g/mol . It is a pale yellow crystalline solid that is slightly soluble in water and dimethyl sulfoxide (DMSO) . This compound is known for its use in various chemical syntheses and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Aminoacetamidine dihydrobromide can be synthesized through the reaction of glycine amidine dihydrobromide with butanedione in the presence of sodium acetate and sodium hydroxide . The reaction is typically carried out in a methanol-water mixture at low temperatures, followed by extraction and purification steps.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings. The process includes careful control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Aminoacetamidine dihydrobromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of amino and amidine groups.
Condensation Reactions: It can react with aldehydes and ketones to form imines and other condensation products.
Common Reagents and Conditions:
Sodium acetate and sodium hydroxide: Used in the synthesis of this compound.
Methanol and water: Common solvents for the reactions involving this compound.
Major Products:
2-Amino-5-(4-(2-(N-benzyloxycarbonylamino)ethoxy)phenyl)pyradine: A product formed using this compound in synthesis.
Scientific Research Applications
2-Aminoacetamidine dihydrobromide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-aminoacetamidine dihydrobromide involves its interaction with specific molecular targets, such as the muscarinic M1 receptor . As a partial agonist, it binds to the receptor and modulates its activity, leading to various physiological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
- 2-Aminoacetamidine hydrochloride
- 2-Amino-4-methylbenzothiazole
- 2-Amino-6-methylbenzothiazole
Comparison: 2-Aminoacetamidine dihydrobromide is unique due to its specific interaction with the muscarinic M1 receptor, which distinguishes it from other similar compounds . Its chemical structure and reactivity also make it a valuable compound in synthetic chemistry and biological research.
Properties
CAS No. |
69816-37-1 |
|---|---|
Molecular Formula |
C2H8BrN3 |
Molecular Weight |
154.01 g/mol |
IUPAC Name |
2-aminoethanimidamide;hydrobromide |
InChI |
InChI=1S/C2H7N3.BrH/c3-1-2(4)5;/h1,3H2,(H3,4,5);1H |
InChI Key |
CVJBACMWXLPWDJ-UHFFFAOYSA-N |
SMILES |
C(C(=N)N)N.Br.Br |
Isomeric SMILES |
C(C(=N)[NH3+])[NH3+].[Br-].[Br-] |
Canonical SMILES |
C(C(=N)N)N.Br |
Pictograms |
Irritant |
Synonyms |
2-Amino-ethanimidamide Dihydrobromide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 4-[methyl(nitroso)amino]butanoate](/img/structure/B13959.png)











